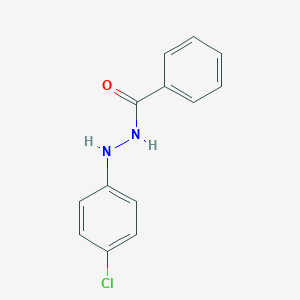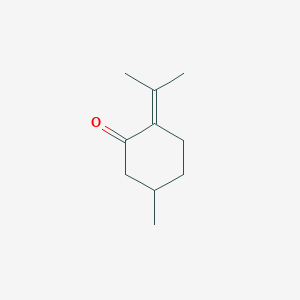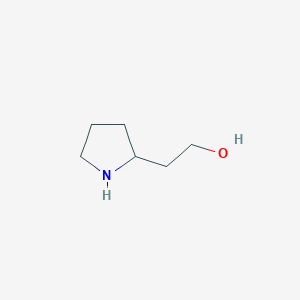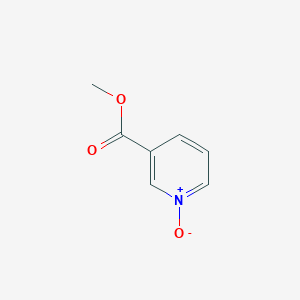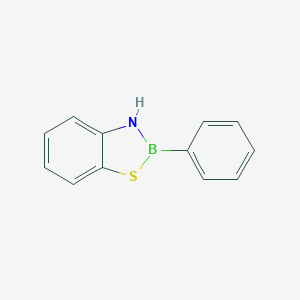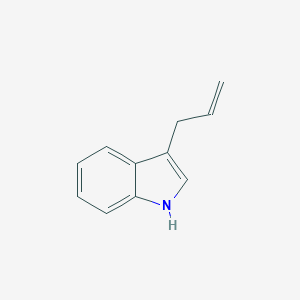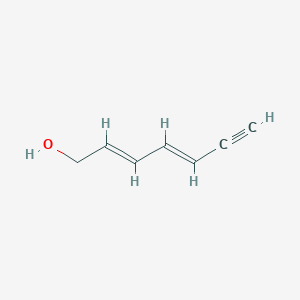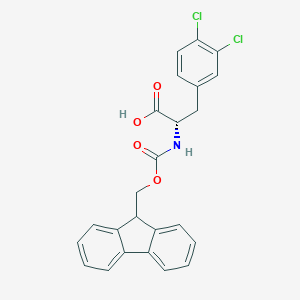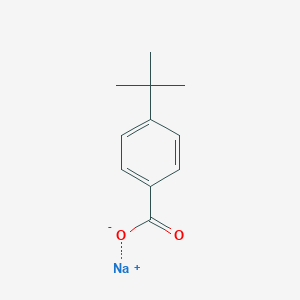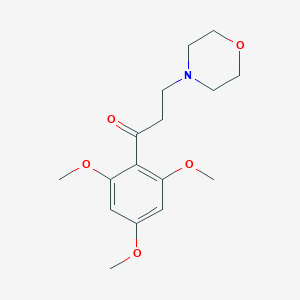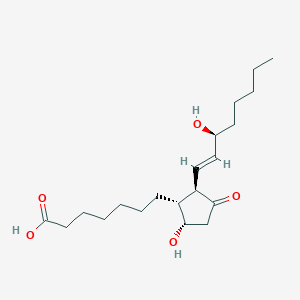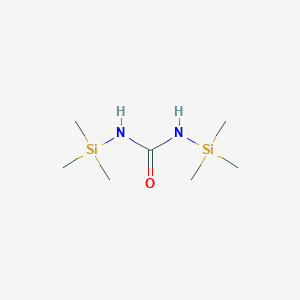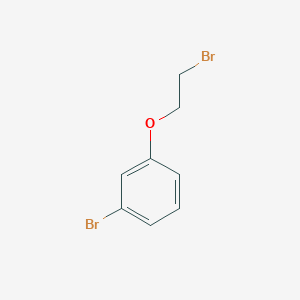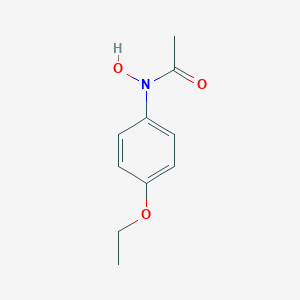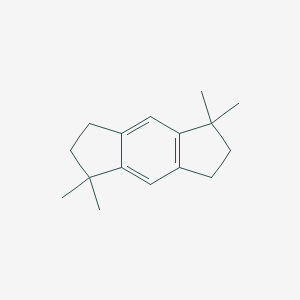
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene (TMT) is a fluorescent compound that has been widely used in scientific research. It is a derivative of indene and is also known as tetramethylindane. TMT has unique optical properties, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of TMT is based on its ability to fluoresce when excited by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows TMT to be used as a fluorescent probe to study biological processes.
生化学的および生理学的効果
TMT has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interact with biological molecules in a significant way.
実験室実験の利点と制限
The advantages of using TMT in lab experiments include its unique optical properties, high sensitivity, and low toxicity. TMT can be used to study a wide range of biological processes and is compatible with many experimental techniques, including microscopy, flow cytometry, and spectroscopy.
The limitations of using TMT in lab experiments include its cost and the need for specialized equipment to detect its fluorescence. TMT can also be affected by changes in pH and temperature, which can limit its usefulness in some experimental conditions.
将来の方向性
There are many potential future directions for research involving TMT. Some possible areas of study include:
1. Development of new TMT derivatives with improved optical properties and increased sensitivity.
2. Use of TMT in high-throughput screening assays to identify new drug targets.
3. Investigation of the role of TMT in protein folding and misfolding.
4. Use of TMT to study the dynamics of intracellular signaling pathways.
5. Development of TMT-based biosensors for the detection of specific molecules in biological samples.
6. Use of TMT in imaging studies to visualize biological processes in real-time.
7. Investigation of the role of TMT in the development of neurodegenerative diseases.
8. Use of TMT in the study of protein-protein interactions and protein-ligand binding.
In conclusion, TMT is a valuable tool for studying various biological processes. Its unique optical properties make it a versatile and sensitive fluorescent probe. Future research involving TMT has the potential to lead to new insights into the workings of biological systems.
合成法
The synthesis of TMT involves the reaction of indene with tert-butyl lithium and methyl iodide. The reaction produces TMT as a yellow crystalline solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
TMT is widely used in scientific research as a fluorescent probe. Its unique optical properties make it a valuable tool for studying various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. TMT has been used to study the binding of ligands to receptors, the movement of proteins within cells, and the localization of specific proteins within tissues.
特性
CAS番号 |
17465-54-2 |
|---|---|
製品名 |
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene |
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
IUPAC名 |
3,3,7,7-tetramethyl-1,2,5,6-tetrahydro-s-indacene |
InChI |
InChI=1S/C16H22/c1-15(2)7-5-11-10-14-12(9-13(11)15)6-8-16(14,3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
BEPJIQZJVIITTC-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C |
正規SMILES |
CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C |
同義語 |
1,1,5,5-TETRAMETHYL-S-HYDRINDACENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



